molecular formula C22H19ClN2O3S B11158502 2-amino-7-[(2-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

2-amino-7-[(2-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11158502
M. Wt: 426.9 g/mol
InChI Key: NYOWGLAHVCKEDG-UHFFFAOYSA-N
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Description

2-AMINO-7-[(2-CHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromenones. This compound is characterized by its unique structure, which includes a chromenone core, a thiazole ring, and various substituents such as an amino group, a chlorophenyl group, and an ethyl group. The presence of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 2-AMINO-7-[(2-CHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.

    Substitution Reactions: The amino group and the chlorophenyl group can be introduced through nucleophilic substitution reactions using appropriate amines and chlorophenyl derivatives.

    Final Assembly: The final compound is obtained by coupling the chromenone core with the thiazole ring and other substituents under specific reaction conditions, such as the use of catalysts and solvents.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable processes and equipment.

Chemical Reactions Analysis

2-AMINO-7-[(2-CHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the thiazole ring, leading to the formation of corresponding oxides and other oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromenone core, resulting in the formation of alcohol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger and more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-AMINO-7-[(2-CHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-AMINO-7-[(2-CHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

2-AMINO-7-[(2-CHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE can be compared with other similar compounds, such as:

    Chromenone Derivatives: Compounds with a chromenone core, such as flavonoids and coumarins, which also exhibit diverse biological activities.

    Thiazole Derivatives: Compounds containing a thiazole ring, such as thiamine and ritonavir, which are known for their biological and therapeutic properties.

    Amino Substituted Compounds: Compounds with amino groups, such as amino acids and amines, which play crucial roles in various biological processes.

The uniqueness of 2-AMINO-7-[(2-CHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C22H19ClN2O3S

Molecular Weight

426.9 g/mol

IUPAC Name

2-amino-7-[(2-chlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C22H19ClN2O3S/c1-3-13-8-15-18(9-17(13)27-10-14-6-4-5-7-16(14)23)28-21(24)19(20(15)26)22-25-12(2)11-29-22/h4-9,11H,3,10,24H2,1-2H3

InChI Key

NYOWGLAHVCKEDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3Cl)OC(=C(C2=O)C4=NC(=CS4)C)N

Origin of Product

United States

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